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Compound of Interest

Compound Name: Imeglimin hydrochloride

Cat. No.: B608073

The foundational mechanism of Imeglimin involves the modulation of mitochondrial function,
which is often impaired in T2D.[5] By targeting cellular energy metabolism, Imeglimin
addresses a root cause of -cell dysfunction and insulin resistance.[3]

The primary mitochondrial effects include:

» Rebalancing the Electron Transport Chain (ETC): Imeglimin partially and competitively
inhibits Complex | while restoring the activity of deficient Complex III.[3][4][5][6] This action
redirects substrate flux towards Complex I, helping to normalize electron flow.[7][8]

e Reducing Oxidative Stress: By modulating ETC activity, Imeglimin significantly decreases the
production of mitochondrial reactive oxygen species (ROS), thereby alleviating the oxidative
stress that contributes to (3-cell damage and insulin resistance.[3][7][9][10]

e Preventing Cell Death: Imeglimin prevents the opening of the mitochondrial permeability
transition pore (MPTP), a critical event in the pathway of apoptosis (programmed cell death),
thus preserving cell mass, particularly in pancreatic 3-cells.[2][3]
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Caption: Imeglimin's core mechanism at the mitochondrial level.

Enhancement of Pancreatic -Cell Function

Imeglimin significantly improves the function and survival of pancreatic 3-cells through multiple
pathways.

Amplification of Glucose-Stimulated Insulin Secretion
(GSIS)

A hallmark of Imeglimin's action is its ability to amplify insulin secretion in a strictly glucose-
dependent manner.[3] Unlike sulfonylureas, it does not stimulate insulin release in low-glucose
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conditions, minimizing the risk of hypoglycemia.[3] Clinical studies using the hyperglycemic
clamp technique have quantified this effect.

Table 1: Effect of Imeglimin on Insulin Secretion in Patients with T2D

Improvement with
Parameter Imeglimin (vs. p-value Reference
Placebo)

Insulin Secretory
Response +112% 0.035 [11]
(IAUCo-45 min)

First-Phase Insulin

_ +110% 0.034 [11]
Secretion Rate (ISR)

Second-Phase Insulin

_ +29% 0.031 [11]
Secretion Rate (ISR)

| B-Cell Glucose Sensitivity | +36% | 0.034 |[11] |

The NAD* Salvage Pathway and Calcium Signaling

The mechanism for enhanced GSIS involves an increase in the cellular pool of nicotinamide
adenine dinucleotide (NAD*). Imeglimin induces the expression of nicotinamide
phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD™* salvage pathway.[5]
[12] This rise in NAD* has two key consequences:

o Enhanced ATP Production: NAD™ is a critical cofactor for mitochondrial respiration, and its
increased availability contributes to greater glucose-stimulated ATP generation.[2][3]

e Calcium Mobilization: NAD* is a substrate for the enzyme CD38, which converts it to cyclic
ADP-ribose (CADPR). cADPR is a second messenger that promotes the influx of calcium
(Caz*) into the cell, potentially through TRPM2 channels.[12][13] Elevated intracellular Caz*
is the primary trigger for the exocytosis of insulin-containing granules.[3]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8049051/
https://pubmed.ncbi.nlm.nih.gov/25694060/
https://pubmed.ncbi.nlm.nih.gov/25694060/
https://pubmed.ncbi.nlm.nih.gov/25694060/
https://pubmed.ncbi.nlm.nih.gov/25694060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9659655/
https://www.researchgate.net/publication/349461985_Imeglimin_amplifies_glucose-stimulated_insulin_release_from_diabetic_islets_via_a_distinct_mechanism_of_action
https://www.researchgate.net/publication/347465959_Mechanism_of_action_of_Imeglimin_A_novel_therapeutic_agent_for_type_2_diabetes
https://pmc.ncbi.nlm.nih.gov/articles/PMC8049051/
https://www.researchgate.net/publication/349461985_Imeglimin_amplifies_glucose-stimulated_insulin_release_from_diabetic_islets_via_a_distinct_mechanism_of_action
https://pmc.ncbi.nlm.nih.gov/articles/PMC8756313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8049051/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Induces

Pancreatic B-Cell¢

NAMPT
(Salvage Pathway)

l

+ NAD* Pool
|
CD38
l
High Glucose t CADPR
L
Mitochondrion TRPM2 Channel
[
1 ATP 1 Intracellular Ca2*

acilitates

Insulin Granule
Exocytosis

Amplified GSIS

Click to download full resolution via product page

Caption: Imeglimin's signaling pathway for amplifying GSIS.
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Preservation of B-Cell Mass

Chronic hyperglycemia and glucotoxicity lead to B-cell apoptosis, a key feature of T2D
progression. Imeglimin demonstrates a protective effect on (-cells, preserving functional 3-cell
mass through the inhibition of apoptosis and a modest increase in proliferation.[3][14][15] This
anti-apoptotic effect is linked to its mitochondrial actions (preventing mPTP opening) and its
ability to modulate endoplasmic reticulum (ER) homeostasis pathways, reducing ER stress.[3]
[15]

Improvement of Peripheral Insulin Sensitivity

Imeglimin's second major effect is to enhance insulin action in the liver and skeletal muscle.[2]

Inhibition of Hepatic Glucose Production

Imeglimin reduces excessive hepatic glucose production (gluconeogenesis).[3][7][16] It
achieves this by decreasing the expression of key gluconeogenic enzymes, including
phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[7][16]
Mechanistically, this is linked to the partial inhibition of mitochondrial Complex I, which leads to
a decrease in the cellular ATP/ADP ratio.[6] This change in cellular energy status contributes to
the suppression of the energy-demanding process of gluconeogenesis.

Table 2: Effect of Imeglimin on Hepatic Glucose Production

Model Condition Effect Reference
. . Hyperinsulinemic -40% in hepatic
STZ-diabetic rats .
clamp glucose production

| Rat hepatocytes | In vitro | Dose-dependent decrease in glucose production |[6][7] |

Enhancement of Skeletal Muscle Glucose Uptake

In preclinical models, Imeglimin has been shown to directly stimulate glucose uptake in muscle
cells, further contributing to its glucose-lowering effects.[16][17][18]

Table 3: Effect of Imeglimin on Skeletal Muscle Glucose Uptake
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Model Effect Reference

Up to a 3.3-fold increase in
Muscle cell cultures glucose uptake (at 2 [18]
mmol/L)

| STZ-diabetic rats | Enhanced glucose uptake in muscle in vivo |[5] |

Role of AMP-Activated Protein Kinase (AMPK)

Some studies suggest that Imeglimin's effects on the liver and muscle are mediated, at least in
part, by the activation of AMP-activated protein kinase (AMPK).[19][20][21] The altered
AMP/ATP ratio resulting from mitochondrial modulation can activate AMPK, a central regulator
of cellular energy metabolism.[20] Activated AMPK works to inhibit ATP-consuming pathways
like gluconeogenesis and promote ATP-producing pathways like glucose uptake and fatty acid

oxidation.
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Caption: Logical workflow of Imeglimin's effect on insulin sensitivity.
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Ancillary Mechanisms and Pleiotropic Effects

Beyond its primary effects on glucose metabolism, Imeglimin has demonstrated benefits for
vascular health.

Improvement of Endothelial Function

Mitochondrial dysfunction and oxidative stress are closely linked to endothelial dysfunction, an
early step in the development of atherosclerosis.[22] Imeglimin has been shown to improve
endothelial function, as measured by flow-mediated dilation (FMD), in patients with T2D.[23]
[24] This improvement appears to be driven by both glucose-lowering dependent and
independent mechanisms, such as the direct reduction of ROS in endothelial cells.[22][23]

Table 4: Effect of Imeglimin on Endothelial Function in Patients with T2D

Before After 3 Months
Parameter o o p-value Reference
Imeglimin of Imeglimin
Fasting FMD
6.6 0.092 [24][25]
(%)

| 2h Postprandial FMD (%) | 2.3 | 2.9 | 0.013 |[24][25] |

Key Experimental Protocols
Protocol: Hyperglycemic Clamp for GSIS Assessment

» Objective: To measure the effect of Imeglimin on glucose-stimulated insulin secretion in vivo.

o Methodology: The study is typically a randomized, double-blind, placebo-controlled design.
[11] Patients with T2D undergo a washout period from any prior antihyperglycemic
medications. They are then treated with Imeglimin (e.g., 1500 mg twice daily) or a placebo
for a defined period (e.g., 7 days).[11] Following treatment, a hyperglycemic clamp is
initiated. An intravenous infusion of 20% dextrose is administered and adjusted to raise and
maintain plasma glucose at a specific hyperglycemic level (e.g., 180 mg/dL) for a set
duration (e.g., 90 minutes). Blood samples are collected at frequent intervals to measure
plasma glucose, insulin, and C-peptide.
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o Data Analysis: The insulin secretion rate (ISR) is calculated from C-peptide concentrations
through deconvolution. The primary endpoints often include the incremental area under the
curve (IAUC) for insulin and the ISR during the first phase (e.g., 0-45 minutes) and second
phase of the clamp.[11]

Protocol: Measurement of Hepatic Glucose Production

o Objective: To determine the direct effect of Imeglimin on gluconeogenesis in liver cells.

o Methodology: Primary hepatocytes are isolated from rats (e.g., Wistar rats).[6] The cells are
incubated in a suitable medium containing gluconeogenic precursors like lactate and
pyruvate. The cells are then treated with varying concentrations of Imeglimin or a control
vehicle. After a defined incubation period, the medium is collected, and the concentration of
glucose produced by the cells is measured using a glucose analyzer.

o Data Analysis: Glucose production is quantified and compared between control and
Imeglimin-treated groups. Parallel experiments may be conducted to measure the cellular
ATP/ADP ratio, oxygen consumption rate (using an extracellular flux analyzer), and
mitochondrial membrane potential to elucidate the underlying bioenergetic changes.[6]

Protocol: Assessment of Endothelial Function via Flow-
Mediated Dilation (FMD)

o Objective: To evaluate the effect of Imeglimin on vascular endothelial function.

» Methodology: FMD of the brachial artery is measured in patients before and after a treatment
period (e.g., 3 months) with Imeglimin.[24] The assessment is performed in a fasting state
and/or postprandially. The diameter of the brachial artery is measured using high-resolution
ultrasound. Reactive hyperemia is then induced by inflating a blood pressure cuff on the
forearm to suprasystolic pressure for 5 minutes. After the cuff is released, the brachial artery
diameter is continuously monitored to record the maximum dilation.

o Data Analysis: FMD is calculated as the percentage change in artery diameter from baseline
to the maximum diameter achieved after cuff release. Results from pre- and post-treatment
are compared statistically.[24][25]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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